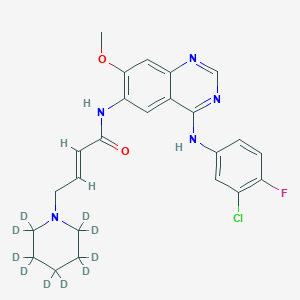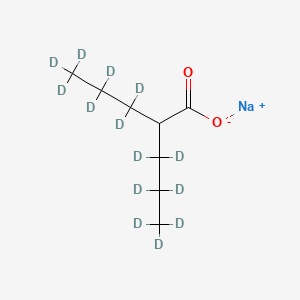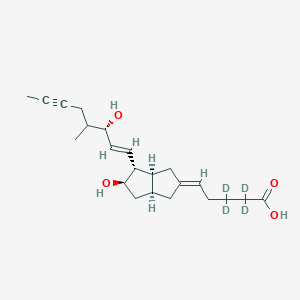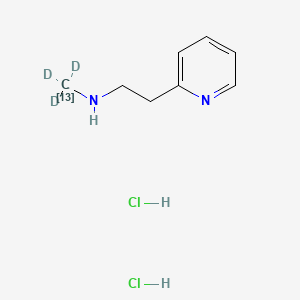
ICG-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
ICG-carboxylic acid can be synthesized through the reaction of indocyanine green with carboxylic acid derivatives. The process involves the use of specific reagents and conditions to achieve the desired product. Common methods include the use of acyl chlorides, anhydrides, and esters with amines . These reactions often require catalysts and specific temperature conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for medical and research applications .
化学反应分析
Types of Reactions
ICG-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic, alkaline, or neutral medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Halides or nucleophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
ICG-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting specific chemical reactions and interactions.
Biology: Employed in fluorescence imaging to study cellular structures and functions.
Medicine: Utilized in diagnostic imaging, such as lymphangiography, intra-operative lymph node identification, and tumor imaging
Industry: Applied in the development of photonic materials and optical devices.
作用机制
ICG-carboxylic acid exerts its effects through its ability to absorb near-infrared light and release heat within dyed tissues. This property makes it highly effective for imaging applications, as it allows for deep tissue penetration and high-resolution imaging. The compound binds tightly to plasma proteins and is taken up by hepatic parenchymal cells, where it is secreted into the bile .
相似化合物的比较
ICG-carboxylic acid is unique in its high fluorescence intensity, stability, and biocompatibility. Similar compounds include:
Indocyanine green: The parent compound from which this compound is derived. It shares similar fluorescence properties but lacks the carboxylic acid functionality.
Cyanine dyes: A class of dyes with similar near-infrared fluorescence properties but varying chemical structures and applications
This compound stands out due to its specific absorption peak at 800 nm and its ability to release heat within dyed tissues, making it highly effective for medical diagnostics and research applications .
属性
分子式 |
C45H50N2O5S |
|---|---|
分子量 |
731.0 g/mol |
IUPAC 名称 |
6-[2-[(1E,3E,5E,7Z)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoate |
InChI |
InChI=1S/C45H50N2O5S/c1-44(2)39(46(30-16-8-11-25-41(48)49)37-28-26-33-19-12-14-21-35(33)42(37)44)23-9-6-5-7-10-24-40-45(3,4)43-36-22-15-13-20-34(36)27-29-38(43)47(40)31-17-18-32-53(50,51)52/h5-7,9-10,12-15,19-24,26-29H,8,11,16-18,25,30-32H2,1-4H3,(H-,48,49,50,51,52) |
InChI 键 |
HIBVKROMGIHYKL-UHFFFAOYSA-N |
手性 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)[O-])/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)O)C=CC6=CC=CC=C65)(C)C)C |
规范 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)O)C=CC6=CC=CC=C65)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)













